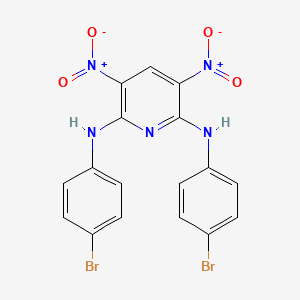
N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine, also known as BBPD, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. BBPD is a yellow crystalline powder that is insoluble in water and soluble in organic solvents. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, as well as future directions, have been extensively studied.
Mecanismo De Acción
The mechanism of action of N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine is not fully understood. However, it has been proposed that this compound may interact with nitroaromatic compounds through a charge-transfer mechanism, leading to a change in the optical properties of the compound.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, some studies have shown that this compound may have cytotoxic effects on cancer cells. Additionally, this compound has been shown to have low toxicity in zebrafish embryos, making it a potential candidate for further development in biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine is its high sensitivity and selectivity for nitroaromatic compounds, making it a promising candidate for explosives detection and optical sensors. However, this compound has some limitations, including its insolubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine research. One potential direction is the development of this compound-based sensors for environmental monitoring and homeland security applications. Another direction is the use of this compound in biomedical applications, such as cancer therapy and drug delivery. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, as well as future directions have been extensively studied. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Métodos De Síntesis
N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine can be synthesized using various methods, including the nitration of 4-bromoaniline followed by a reaction with 3,5-dinitropyridine. Another method involves the reaction of 4-bromoaniline with 3,5-dinitrochlorobenzene. The resulting this compound compound can be purified using recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine has been studied for its potential applications in various scientific research fields, including explosives detection, optical sensors, and organic electronics. In explosives detection, this compound has been shown to be a highly sensitive and selective sensor for nitroaromatic explosives. In optical sensors, this compound has been used as a fluorescent probe for detecting metal ions. In organic electronics, this compound has been used as a hole-transporting material in organic solar cells and light-emitting diodes.
Propiedades
IUPAC Name |
2-N,6-N-bis(4-bromophenyl)-3,5-dinitropyridine-2,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Br2N5O4/c18-10-1-5-12(6-2-10)20-16-14(23(25)26)9-15(24(27)28)17(22-16)21-13-7-3-11(19)4-8-13/h1-9H,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUVQLQFGYIRNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C(=N2)NC3=CC=C(C=C3)Br)[N+](=O)[O-])[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Br2N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
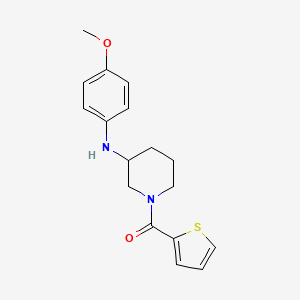
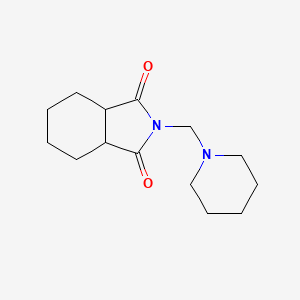
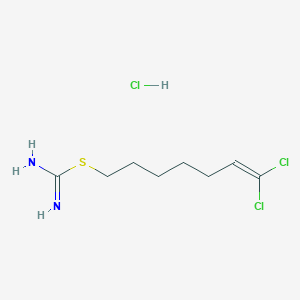
![benzyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5162743.png)
![5-{[4-(4-benzyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-2-methylpyrimidine](/img/structure/B5162751.png)
![3-phenoxy-N-{1-[1-(phenoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5162763.png)
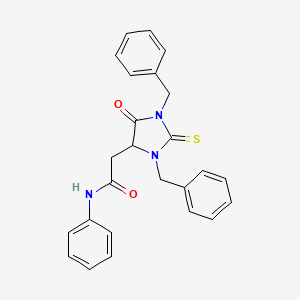

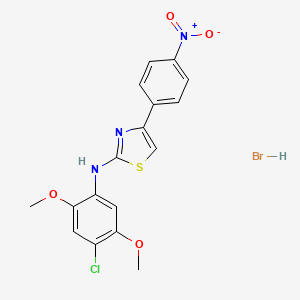
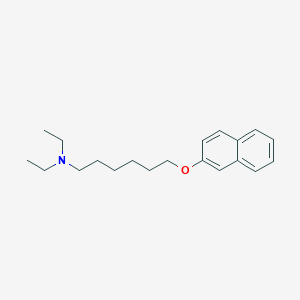
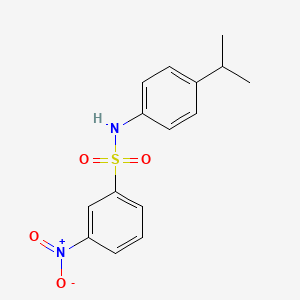
![N-(2,4-dimethoxyphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5162821.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5162826.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide](/img/structure/B5162827.png)
